Premnaspirodiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

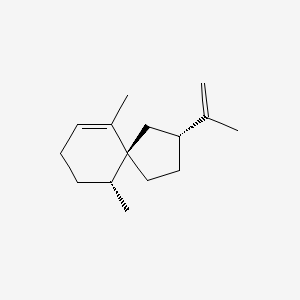

Premnaspirodiene is a spiro compound that is vetispirane that has been dehydrogenated to introduce a double bond position 6-7 and in which the isopropyl subsbstituent has been replaced by a prop-1-en-2-yl group (the 2R,5S,10R isomer). It has a role as a plant metabolite. It is a spiro compound and a sesquiterpene. It derives from a hydride of a vetispirane.

Applications De Recherche Scientifique

Plant Immunity and Defense Mechanisms

Premnaspirodiene is integral to the biosynthesis of antimicrobial compounds in plants. It is enzymatically converted into solavetivone, a potent antifungal phytoalexin, through the action of specific cytochrome P450 enzymes. These enzymes catalyze hydroxylation reactions at specific carbon sites of this compound, enhancing its antimicrobial properties.

Case Study: Tobacco Plant Defense

Research has identified a this compound oxygenase-like enzyme (SIP432) that interacts with the SABP2 protein in tobacco plants. This interaction is critical for salicylic acid-mediated plant immunity, suggesting that this compound-derived compounds play a significant role in pathogen resistance pathways .

Biosynthetic Pathways

The biosynthesis of this compound involves the cyclization of farnesyl diphosphate (FPP) to form this sesquiterpene. The subsequent enzymatic modifications lead to the production of various bioactive compounds.

Biosynthetic Pathway Overview

- Starting Material: Farnesyl diphosphate (FPP)

- Key Enzymes:

- This compound synthase (HPS)

- This compound oxygenase (HPO)

The conversion process includes hydroxylation and oxidation steps that yield solavetivone from this compound .

Pharmacological Applications

This compound and its derivatives have shown potential in pharmacological applications due to their antimicrobial and antifungal properties. Solavetivone, derived from this compound, exhibits significant antifungal activity against various pathogens.

Antifungal Activity

- Compound: Solavetivone

- Source: Hydroxylation of this compound

- Application: Treatment of fungal infections in crops

Research indicates that solavetivone's effectiveness stems from its ability to disrupt fungal cell membranes, making it a candidate for agricultural fungicides .

Functional Characterization of Enzymes

The functional characterization of enzymes involved in the metabolism of this compound provides insights into its biochemical pathways. Studies have demonstrated that the hydroxylation reactions catalyzed by this compound oxygenases are regio- and stereo-specific, which is crucial for producing bioactive metabolites.

Enzyme Efficiency

- The first hydroxylation step at C-2 is significantly more efficient than subsequent modifications, indicating a highly regulated enzymatic process .

Data Tables

| Application Area | Compound | Key Findings |

|---|---|---|

| Plant Immunity | Solavetivone | Antifungal properties; enhances pathogen resistance |

| Biosynthesis | This compound | Derived from FPP; key precursor for bioactive compounds |

| Pharmacology | Solavetivone | Effective against fungal pathogens |

| Enzyme Characterization | This compound Oxygenase | High regio- and stereo-specificity in hydroxylation |

Analyse Des Réactions Chimiques

Oxidation Pathway to Solavetivone

Premnaspirodiene undergoes sequential oxidation to form solavetivone, a potent phytoalexin.

Reaction Mechanism :

-

Hyoscyamus muticus this compound oxygenase (HPO) , a cytochrome P450 enzyme, catalyzes:

Kinetic Analysis :

| Parameter | HPO (this compound) | EAH (5-epi-aristolochene) |

|---|---|---|

| K_m (μM) | 6–60 | 5–50 |

| k_cat (min⁻¹) | 0.130 | 0.103 |

Stereochemical and Isotopic Insights

Deuterium labeling experiments reveal stereospecificity in this compound formation:

-

Proton Elimination :

-

Isotope Effects :

Enzymatic Engineering and Mutagenesis

Mutagenesis of HPS and TEAS highlights modular control over product specificity:

-

HPS-M9 Mutant :

-

TEAS-M9 Mutant :

Structural Implications :

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(3R,5S,6R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]dec-9-ene |

InChI |

InChI=1S/C15H24/c1-11(2)14-8-9-15(10-14)12(3)6-5-7-13(15)4/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14-,15-/m1/s1 |

Clé InChI |

WEZDOYDDKIHCLM-RBSFLKMASA-N |

SMILES |

CC1CCC=C(C12CCC(C2)C(=C)C)C |

SMILES isomérique |

C[C@@H]1CCC=C([C@]12CC[C@H](C2)C(=C)C)C |

SMILES canonique |

CC1CCC=C(C12CCC(C2)C(=C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.